molecular formula C7H5ClO3S B13977870 3-(Chlorocarbonyl)benzene-1-sulfinic acid CAS No. 503622-66-0

3-(Chlorocarbonyl)benzene-1-sulfinic acid

Cat. No.: B13977870
CAS No.: 503622-66-0
M. Wt: 204.63 g/mol
InChI Key: RXSLRTCNZSRBOI-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)benzene-1-sulfinic acid is an organic compound with the molecular formula C7H5ClO4S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a chlorocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorocarbonyl)benzene-1-sulfinic acid typically involves the chlorination of benzenesulfonic acid derivatives. One common method is the reaction of benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of benzenesulfonic acid and thionyl chloride into the reactor, with the product being continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorocarbonyl)benzene-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Chlorocarbonyl)benzene-1-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Chlorocarbonyl)benzene-1-sulfinic acid exerts its effects involves electrophilic aromatic substitution. The chlorocarbonyl group acts as an electrophile, reacting with nucleophiles to form various derivatives. This reaction is facilitated by the electron-withdrawing nature of the sulfonic acid group, which stabilizes the intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorocarbonyl)benzene-1-sulfinic acid is unique due to the presence of both the chlorocarbonyl and sulfonic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

503622-66-0

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

3-carbonochloridoylbenzenesulfinic acid

InChI

InChI=1S/C7H5ClO3S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11)

InChI Key

RXSLRTCNZSRBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)O)C(=O)Cl

Origin of Product

United States

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